![molecular formula C23H27N3O3 B6025560 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6025560.png)
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide
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Overview
Description
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is also known as BZP-NPPA and has been synthesized using various methods.
Mechanism of Action
BZP-NPPA inhibits the activity of HDACs by binding to the active site of the enzyme, which prevents the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, which can result in changes in gene expression. The exact mechanism by which BZP-NPPA inhibits HDAC activity is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
BZP-NPPA has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, BZP-NPPA has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BZP-NPPA in lab experiments is its ability to selectively inhibit HDAC activity, which can result in changes in gene expression. However, one of the limitations of using BZP-NPPA is its potential toxicity, which requires careful evaluation in preclinical studies.
Future Directions
There are several future directions for the research on BZP-NPPA, including the investigation of its potential therapeutic applications in various diseases, the optimization of its chemical structure to improve its potency and selectivity, and the evaluation of its safety and toxicity in preclinical studies. Additionally, the development of new synthetic methods for BZP-NPPA can improve its yield and purity, which can facilitate its use in drug discovery and development.
Synthesis Methods
BZP-NPPA can be synthesized using various methods, including the reaction between 2-aminobenzoxazole and 3-phenylpropylamine, followed by acetylation with acetic anhydride. Another method involves the reaction between 2-(2-hydroxyphenyl)benzoxazole and N-(3-bromopropyl)piperidine, followed by acetylation with acetic anhydride. The purity and yield of the compound can be improved using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
BZP-NPPA has potential applications in drug discovery and development due to its ability to modulate the activity of various biological targets. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[1-(3-phenylpropyl)piperidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c27-22(17-26-20-12-4-5-13-21(20)29-23(26)28)24-19-11-7-15-25(16-19)14-6-10-18-8-2-1-3-9-18/h1-5,8-9,12-13,19H,6-7,10-11,14-17H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLILUXWTYJJRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCC2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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